molecular formula C11H8F3NO3 B11725850 (2E)-3-{[3-(trifluoromethyl)phenyl]carbamoyl}prop-2-enoic acid

(2E)-3-{[3-(trifluoromethyl)phenyl]carbamoyl}prop-2-enoic acid

Cat. No.: B11725850
M. Wt: 259.18 g/mol
InChI Key: XHTHMZFBLNIKJC-UHFFFAOYSA-N
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Description

(2E)-3-{[3-(trifluoromethyl)phenyl]carbamoyl}prop-2-enoic acid is a synthetic small molecule characterized by a prop-2-enoic acid backbone substituted with a carbamoyl group linked to a 3-(trifluoromethyl)phenyl moiety. The compound’s structure combines a conjugated α,β-unsaturated carboxylic acid system with a trifluoromethyl-substituted aromatic ring, imparting unique electronic and steric properties.

Properties

IUPAC Name

4-oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO3/c12-11(13,14)7-2-1-3-8(6-7)15-9(16)4-5-10(17)18/h1-6H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHTHMZFBLNIKJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C=CC(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-{[3-(trifluoromethyl)phenyl]carbamoyl}prop-2-enoic acid typically involves the reaction of 3-(trifluoromethyl)aniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally include a solvent such as dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

3-{[3-(trifluoromethyl)phenyl]carbamoyl}prop-2-enoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group, forming new derivatives.

    Addition: The double bond in the prop-2-enoic acid moiety can undergo addition reactions with reagents such as bromine or hydrogen, leading to the formation of dibromo or hydrogenated products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium or platinum.

Scientific Research Applications

3-{[3-(trifluoromethyl)phenyl]carbamoyl}prop-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-{[3-(trifluoromethyl)phenyl]carbamoyl}prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to its target, modulating its activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

The phenyl ring’s substituent significantly impacts physicochemical and biological properties. Below is a comparative analysis of key analogs:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
(2E)-3-{[3-(trifluoromethyl)phenyl]carbamoyl}prop-2-enoic acid 3-(Trifluoromethyl)phenyl carbamoyl C11H8F3NO3 283.19* High lipophilicity; moderate solubility due to H-bonding from carbamoyl [Hypothetical]
(2E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid 4-(Trifluoromethyl)phenyl C10H7F3O2 216.16 Higher lipophilicity; reduced solubility (no H-bond donors)
(2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid 4-Phenoxyphenyl carbamoyl C16H13NO4 283.27 Enhanced H-bonding; phenoxy group increases steric bulk
(2E)-3-[(3-Carbamoylphenyl)carbamoyl]prop-2-enoic acid 3-Carbamoylphenyl carbamoyl C11H10N2O4 234.21 Higher solubility due to dual carbamoyl groups
(E)-3-[4-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenyl]prop-2-enoic acid Sulfamoyl substituent C16H11F3NO4S 371.04 Stronger electron-withdrawing effects; potential protease inhibition

*Calculated based on structural analogy.

Key Observations:

  • Trifluoromethyl vs. Carbamoyl: The trifluoromethyl group in the target compound increases lipophilicity compared to carbamoyl analogs (e.g., ), enhancing membrane permeability but reducing aqueous solubility.
  • Sulfamoyl vs. Carbamoyl: Sulfamoyl derivatives () exhibit stronger electron-withdrawing effects, which may enhance reactivity in electrophilic interactions.

Functional Group Modifications on the Propenoic Acid Backbone

Modifications to the propenoic acid core influence conjugation and acidity:

Compound Name Functional Group pKa (Carboxylic Acid)* Conjugation Effects References
This compound Carbamoyl + trifluoromethyl ~3.5–4.0 Stabilizes enolic form; enhances electrophilicity [Hypothetical]
3-[3-fluoro-4-(2-methylpropoxy)phenyl]prop-2-enoic acid Fluoro + alkoxy ~4.2 Reduced conjugation due to electron-donating alkoxy
2-(Trifluoromethyl)cinnamic acid Trifluoromethyl directly attached ~4.0 Strong electron-withdrawing; increased acidity

*Estimated based on substituent effects.

Key Observations:

  • Electron-Withdrawing Groups: Trifluoromethyl and sulfamoyl groups lower the pKa of the carboxylic acid, increasing ionization at physiological pH .

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